2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid
Description
Significance of Alpha-Keto Acids in Chemical Transformations and Intermediate Design
Alpha-keto acids, characterized by a ketone group adjacent to a carboxylic acid, are versatile intermediates in a multitude of chemical transformations. Their dual functionality allows them to participate in a wide array of reactions, including nucleophilic additions, decarboxylations, and as precursors to amino acids. wikipedia.org The presence of the keto-carbonyl group and the carboxylic acid moiety enables diverse reactivity, such as esterification and reduction. mdpi.com This class of compounds is noted for its stability and utility in the synthesis of valuable products, including pharmaceuticals and agrochemicals. mdpi.com Furthermore, alpha-keto acids are recognized as valuable acylating agents in organic synthesis. wikipedia.org
Role of Thiophene-Based Scaffolds in Modern Organic Chemistry and Materials Science
Thiophene (B33073) and its derivatives are cornerstones in heterocyclic chemistry, renowned for their presence in a vast number of biologically active compounds and functional materials. nih.govnih.gov The thiophene ring is considered a "privileged" structure in medicinal chemistry due to its bioisosteric relationship with the benzene (B151609) ring, allowing for favorable interactions with biological targets. nih.gov Thiophene-containing molecules have found applications as anti-inflammatory agents, anticancer therapeutics, and in the development of organic semiconductors and dyes. techscience.comimpactfactor.orgmdpi.com The inherent aromaticity and the presence of the sulfur atom impart unique electronic properties to these scaffolds, influencing their reactivity and physical characteristics.
Research Context and Scope for 2-(5-Ethylthiophen-2-yl)-2-oxoacetic Acid
Within the broader context of alpha-keto acids and thiophene chemistry, this compound stands as a largely unexplored molecule with considerable synthetic potential. While specific research on this compound is limited in publicly accessible literature, its structural motifs suggest a range of possible applications. The ethyl group at the 5-position of the thiophene ring can influence the compound's solubility and electronic properties, potentially modulating its reactivity compared to its unsubstituted counterpart, 2-(thiophen-2-yl)-2-oxoacetic acid. The exploration of its synthesis, characterization, and reactivity is a logical and valuable extension of the well-established chemistry of related compounds.
Chemical and Physical Properties
Below is a table summarizing the known properties of this compound.
| Property | Value | Source |
| CAS Number | 62323-41-5 | bldpharm.combldpharm.com |
| Molecular Formula | C8H8O3S | bldpharm.combldpharm.com |
| Molecular Weight | 184.21 g/mol | bldpharm.com |
| Appearance | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Analytical Methodologies
The characterization of this compound would rely on a suite of standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the protons on the thiophene ring. The ¹³C NMR spectrum would provide information on the carbon framework, including the chemical shifts of the carbonyl and carboxylic acid carbons.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the ketone and the carboxylic acid, and vibrations associated with the thiophene ring.
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC would be a valuable tool for assessing the purity of the compound and for monitoring the progress of its synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKIEVNYGYTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Ethylthiophen 2 Yl 2 Oxoacetic Acid
Direct Synthesis Approaches
Direct synthesis focuses on building the target molecule by performing key chemical transformations on a readily available starting material, such as 2-ethylthiophene (B1329412). These methods typically involve either the direct introduction of the oxoacetic acid moiety or the oxidation of a suitable precursor already attached to the thiophene (B33073) ring.
Friedel-Crafts Acylation or Analogous Reactions on 2-Ethylthiophene with Oxalyl Chloride Derivatives
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In the context of synthesizing 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid, this reaction would involve the acylation of 2-ethylthiophene with an oxalyl chloride derivative, such as ethyl oxalyl chloride or oxalyl chloride itself.
The mechanism begins with the formation of a highly electrophilic acylium ion. This is achieved by the reaction of the acyl chloride with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.com The acylium ion then attacks the electron-rich thiophene ring. Due to the activating, ortho-para directing nature of the ethyl group, the substitution is expected to occur predominantly at the C5 position, which is sterically more accessible than the C3 position. The subsequent reaction with water during workup hydrolyzes the intermediate ester (if ethyl oxalyl chloride is used) to yield the final carboxylic acid product.
Because the product of a Friedel-Crafts acylation is a deactivated ketone, it does not typically undergo a second substitution reaction, which prevents polyacylation. organic-chemistry.orglibretexts.org
Table 1: Representative Conditions for Friedel-Crafts Acylation of Thiophenes
| Acylating Agent | Catalyst | Solvent | Temperature | Notes |
| Acyl Chlorides | AlCl₃ | Dichloromethane (B109758) (CH₂Cl₂) | 0 °C to room temp. | Standard and widely used conditions for thiophene acylation. asianpubs.org |
| Acid Anhydrides | Zinc Oxide (ZnO) | Solvent-free | Microwave irradiation | A greener alternative to traditional Lewis acids. organic-chemistry.org |
| Acyl Chlorides | EtAlCl₂ | Dichloromethane (CH₂Cl₂) | 0 °C | Alkyl Lewis acids can act as Brønsted bases, offering advantages in work-up. asianpubs.org |
| Carboxylic Acids | Cyanuric Chloride / AlCl₃ | Not specified | Mild conditions | Allows for the direct use of carboxylic acids as acylating agents. organic-chemistry.org |
This table presents generalized conditions based on analogous reactions and may require optimization for the specific synthesis of this compound.
Oxidation Pathways for Thiophene-Substituted Acetic Acid Precursors
An alternative direct approach involves the oxidation of a suitable precursor where a two-carbon chain is already present at the C2 position of 5-ethylthiophene. A prime candidate for such a precursor is 2-acetyl-5-ethylthiophene. This intermediate could be synthesized via the Friedel-Crafts acylation of 2-ethylthiophene with acetyl chloride.
The subsequent oxidation of the methyl group of the acetyl moiety to a carboxylic acid would yield the target α-keto acid. Various oxidizing agents can be employed for such transformations. For instance, a method for synthesizing 2-thiopheneglyoxylic acid from 2-acetylthiophene (B1664040) utilizes nitrosyl sulfuric acid as the oxidant in a sulfuric acid solution. google.com This method is efficient, with reported yields exceeding 81% and purities greater than 98.5%. google.com Other potential oxidants could include potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), although reaction conditions would need careful control to avoid oxidation of the thiophene ring or the ethyl group.
Convergent Synthetic Strategies Utilizing Key Precursors
Functionalization of Ethyl Thiophene-2-carboxylate Derivatives
This strategy begins with a thiophene ring that is already functionalized with a carboxyl group, such as 5-ethyl-thiophene-2-carboxylic acid or its corresponding ester. The synthesis of methyl 5-ethyl-2-thiophenecarboxylate has been demonstrated via the reaction of 2-ethylthiophene with a CCl₄–CH₃OH–Fe(acac)₃ system, where the ester group is inserted at the 5-position while the ethyl group remains intact. semanticscholar.orgresearchgate.net
Once the precursor, for example, ethyl 5-ethylthiophene-2-carboxylate, is obtained, the next step is to introduce the α-keto group. One potential method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂). beilstein-journals.org This activated intermediate could then be subjected to further reactions to build the oxoacetic acid moiety. Another approach is the metallation of the thiophene ring at the 2-position, followed by quenching with an appropriate electrophile like diethyl oxalate.
Derivatization from Glyoxylic Acid or Other α-Keto Acid Precursors
This approach directly constructs the α-keto acid side chain by reacting an activated 2-ethylthiophene with glyoxylic acid or one of its derivatives. This can be viewed as a variation of the Friedel-Crafts reaction, specifically a hydroxyalkylation when using glyoxylic acid. sigmaaldrich.com
In a typical procedure, 2-ethylthiophene could be reacted with glyoxylic acid or its ethyl ester in the presence of an acid catalyst. Studies on the condensation of various amides with glyoxylic acid have shown that such reactions can proceed in solvents like toluene (B28343) at reflux, sometimes even without a catalyst, although acid catalysts like p-toluenesulfonic acid (PTSA) or elemental iodine can improve yields and reaction times. nih.gov The resulting intermediate would then require an oxidation step to convert the α-hydroxy acid to the desired α-keto acid.
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of thiophene derivatives aims to reduce the environmental impact of chemical processes. researchgate.net This involves the careful selection of solvents, catalysts, and reaction conditions to enhance safety and sustainability. nih.goveurekaselect.com
Key green chemistry considerations for the synthesis of this compound include:
Alternative Solvents: Replacing hazardous and volatile organic solvents like dichloromethane with more environmentally friendly options is a primary goal. nih.gov Deep eutectic solvents and ionic liquids have been explored as green alternatives for thiophene synthesis. rsc.org
Catalyst Selection: Traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste during aqueous workup. The development of reusable solid acid catalysts, such as zeolites or metal oxides (e.g., ZnO), presents a greener alternative. organic-chemistry.org Furthermore, metal-free methodologies are being devised to minimize metal toxicity. nih.gov
Safer Reagents: Utilizing less toxic and hazardous reagents is crucial. An example is the use of sodium halides with a copper (II) sulfate (B86663) catalyst in ethanol (B145695) for the synthesis of halogenated thiophenes, which avoids harsher halogenating agents and toxic solvents. nih.gov
By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.
Catalyst Utilization in Synthesis (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)
Catalysis is fundamental to the efficient synthesis of this compound and its analogs. Both Lewis acids and transition metal complexes have been effectively employed to facilitate the key bond-forming steps, typically the introduction of the 2-oxoacetyl group onto the thiophene ring. researchgate.netresearchgate.net
Lewis Acid Catalysis
The most direct and widely utilized method for synthesizing thiophene-2-oxoacetic acids is the Friedel-Crafts acylation of the corresponding thiophene substrate. nih.gov In this approach, 2-ethylthiophene is reacted with an appropriate acylating agent, such as oxalyl chloride or ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst. Aluminum chloride (AlCl₃) is a conventional and effective catalyst for this transformation. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring, preferentially at the C2 position.
The choice of Lewis acid is critical; while AlCl₃ is common, other catalysts like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used, sometimes offering milder reaction conditions or different selectivity profiles. Iron(III)-based catalysts, for instance, have been noted for their utility in various electrophilic substitution reactions on aromatic and heteroaromatic systems. researchgate.net
Transition Metal Catalysis
Transition metal-catalyzed reactions provide alternative pathways, particularly through carbonylation processes. One such strategy involves the palladium-catalyzed carbonylation of a pre-functionalized thiophene, such as 2-bromo-5-ethylthiophene. In these reactions, a palladium complex, often in conjunction with a phosphine (B1218219) ligand, catalyzes the insertion of carbon monoxide (CO) to form an acyl-palladium intermediate, which can then be trapped to yield the desired keto acid derivative.
Furthermore, methods have been developed for the direct carboxylation of thiophenes using catalysts based on vanadium, iron, or molybdenum. nih.gov For example, systems utilizing catalysts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) or vanadyl acetylacetonate (VO(acac)₂) in a carbon tetrachloride and methanol (B129727) medium have been shown to successfully introduce a carboxyl group onto the thiophene ring, which can be a precursor step to forming the α-keto acid structure. nih.gov These methods, however, often require more drastic conditions, including high temperatures. nih.gov
Table 1: Overview of Catalytic Systems in the Synthesis of Thiophene-2-oxoacetic Acid Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Catalytic System | Catalyst Example(s) | Substrate Example | Reaction Type | Key Advantages |
|---|---|---|---|---|
| Lewis Acid | AlCl₃, FeCl₃, SnCl₄ | 2-Ethylthiophene | Friedel-Crafts Acylation | High efficiency, direct route |
| Transition Metal | Pd(OAc)₂, PdCl₂(dppf) | 2-Bromo-5-ethylthiophene | Palladium-Catalyzed Carbonylation | Functional group tolerance |
| Transition Metal | VO(acac)₂, Fe(acac)₃ | 2-Ethylthiophene | Oxidative Carboxylation | Direct functionalization |
Solvent Selection and Reaction Condition Optimization
The success of synthesizing this compound hinges on the careful optimization of reaction conditions, with solvent selection being a paramount consideration. The solvent not only dissolves reactants but also influences catalyst activity, reaction rate, and product selectivity.
In Lewis acid-catalyzed Friedel-Crafts acylations, the choice of solvent is crucial. Non-polar, aprotic solvents are generally preferred to avoid reaction with the Lewis acid and other electrophilic intermediates. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are classic solvents for these reactions, as they are relatively inert and effectively solvate the reactants and intermediates. Temperature control is another critical parameter. These acylations are highly exothermic and must typically be conducted at low temperatures (e.g., 0 to 5 °C) to minimize the formation of side products from over-acylation or polymerization of the sensitive thiophene ring. Anhydrous conditions are mandatory, as trace amounts of water can deactivate the Lewis acid catalyst.
For transition metal-catalyzed reactions, the solvent system and other conditions can be markedly different. Palladium-catalyzed carbonylations may be performed in solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or ethanol, depending on the specific catalytic system and substrates involved. The presence of a base is often required to neutralize acidic byproducts. Reaction optimization involves screening different ligands, bases, solvents, temperatures, and pressures of carbon monoxide to maximize the yield and purity of the product.
In the case of the direct carboxylation of thiophenes with V-, Fe-, or Mo-based catalysts, the reaction is often performed at high temperatures (130–175 °C) in a sealed vessel or a micro-autoclave due to the high temperatures required. nih.gov The solvent system itself can be part of the reagent mixture, such as the CCl₄-CH₃OH system, which provides both a carbon source and the reaction medium. nih.gov Optimizing the molar ratios of the catalyst, thiophene substrate, methanol, and carbon tetrachloride is essential for achieving high yields. nih.gov
Table 2: Representative Reaction Conditions for Thiophene Functionalization This table is interactive and can be sorted by clicking on the column headers.
| Method | Typical Solvent(s) | Temperature Range (°C) | Key Parameters to Optimize |
|---|---|---|---|
| Friedel-Crafts Acylation | Dichloromethane, Carbon Disulfide | 0 – 25 | Catalyst loading, reaction time, strict anhydrous conditions |
| Palladium-Catalyzed Carbonylation | THF, DMF, Ethanol | 80 – 120 | CO pressure, ligand choice, base selection, temperature |
| Direct Carboxylation (V, Fe, Mo) | CCl₄/Methanol | 130 – 175 | Catalyst concentration, reagent ratios, reaction time |
Chemical Reactivity and Transformation Mechanisms of 2 5 Ethylthiophen 2 Yl 2 Oxoacetic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional handle that allows for the synthesis of various derivatives, including esters and amides.
The conversion of 2-(5-ethylthiophen-2-yl)-2-oxoacetic acid to its corresponding esters is typically achieved through acid-catalyzed esterification (Fischer esterification). This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is a reversible equilibrium, and the formation of the ester is favored by using an excess of the alcohol or by removing water as it is formed.
While specific kinetic studies for this compound are not extensively documented, the kinetics of esterification for similar carboxylic acids have been well-studied. These studies show that the reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. acs.orgusgs.gov Generally, increasing the reaction temperature and catalyst concentration enhances the reaction rate. rsc.org The reaction follows a second-order kinetic model, and the mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. acs.org
Table 1: Factors Influencing Esterification Kinetics
| Factor | Effect on Rate / Equilibrium | Scientific Rationale |
|---|---|---|
| Temperature | Increases reaction rate | Provides the necessary activation energy for the reaction to proceed faster. rsc.org |
| Catalyst Concentration | Increases reaction rate | A higher concentration of H+ ions leads to more protonated carboxylic acid molecules, facilitating nucleophilic attack. |
| Reactant Molar Ratio | Shifts equilibrium | Using an excess of the alcohol reactant shifts the equilibrium towards the product side, increasing the ester yield according to Le Chatelier's principle. |
The carboxylic acid moiety can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods for activation involve the use of coupling reagents widely employed in peptide synthesis. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the amine.
The synthesis of amide derivatives from scaffolds containing acetic acid moieties is a common strategy in medicinal chemistry. acs.org The choice of coupling reagent and reaction conditions is crucial for achieving high yields and preventing side reactions. The reaction mechanism generally involves the formation of a highly reactive acyloxyphosphonium or a similar activated intermediate, which is then attacked by the amine. researchgate.net
Table 2: Common Coupling Reagents for Amidation
| Reagent Acronym | Full Name | Application Notes |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | A classic and cost-effective coupling reagent. |
| EDC / EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | A water-soluble carbodiimide, simplifying product purification. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient coupling reagent, often used for difficult couplings and in solid-phase peptide synthesis. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Another common and effective uronium-based coupling reagent. |
As an α-keto acid, this compound is susceptible to decarboxylation (loss of CO₂) under certain conditions. The presence of the adjacent keto group stabilizes the transient carbanion formed upon the removal of the carboxyl group. In the presence of a dilute acid and heat, α-keto acids can decarboxylate to yield an aldehyde. stackexchange.com For the title compound, this pathway would lead to the formation of 1-(5-ethylthiophen-2-yl)ethan-1-one .
More advanced methods, such as photoredox-catalyzed decarboxylation, can also achieve this transformation under milder conditions. organic-chemistry.org Additionally, oxidative decarboxylation can occur in the presence of an oxidizing agent like hydrogen peroxide or through electrochemical methods, which can lead to the formation of different products. researchgate.netnih.gov
Reactivity of the Alpha-Keto Carbonyl Group
The alpha-keto carbonyl group is highly electrophilic and serves as a key site for nucleophilic additions and reduction reactions. Its reactivity is central to the synthesis of a wide range of derivatives.
The carbonyl carbon of the keto group is electrophilic and readily undergoes attack by various nucleophiles. These reactions are often condensation reactions, where the initial addition is followed by the elimination of a water molecule. For example, 2-acetylthiophene (B1664040) derivatives are valuable intermediates that undergo condensation reactions to form more complex heterocyclic systems. mdpi.com
Common nucleophiles that react with the alpha-keto group include derivatives of ammonia, such as hydroxylamine (B1172632) (to form an oxime), hydrazine (B178648) (to form a hydrazone), and primary amines (to form an imine or Schiff base). These reactions are fundamental in organic synthesis for the derivatization and characterization of carbonyl compounds.
Table 3: Examples of Nucleophilic Addition/Condensation Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | Imine (Schiff Base) |
| Hydroxylamine | NH₂OH | Oxime |
| Hydrazine | NH₂NH₂ | Hydrazone |
| Semicarbazide | NH₂NHC(=O)NH₂ | Semicarbazone |
The alpha-keto group can be selectively reduced to a secondary alcohol using mild reducing agents. The choice of reducing agent is critical for achieving chemoselectivity, especially in the presence of the carboxylic acid group.
Selective Ketone Reduction : Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the chemoselective reduction of ketones in the presence of carboxylic acids or esters under mild conditions. masterorganicchemistry.comlibretexts.org Reaction of this compound with NaBH₄ would yield 2-(5-ethylthiophen-2-yl)-2-hydroxyacetic acid , reducing the ketone to a hydroxyl group while leaving the carboxylic acid intact. quora.com
Reduction of Both Functional Groups : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the carboxylic acid. This would result in the formation of the diol, 1-(5-ethylthiophen-2-yl)ethane-1,2-diol .
Catalytic Hydrogenation : Under specific conditions using catalysts like palladium, catalytic hydrogenation can be employed. youtube.com Depending on the catalyst and conditions, this could reduce the keto group or, under more forcing conditions, potentially lead to the hydrogenation of the thiophene (B33073) ring itself to form a tetrahydrothiophene (B86538) derivative. researchgate.netacs.org
Electrophilic and Nucleophilic Reactions of the Thiophene Ring
The reactivity of the thiophene ring in this compound is significantly influenced by the two substituents: the ethyl group at the 5-position and the 2-oxoacetic acid group at the 2-position. These groups exert distinct electronic effects that dictate the regioselectivity of substitution reactions. Thiophene itself is an electron-rich aromatic system, more reactive than benzene (B151609) towards electrophilic substitution, with a strong preference for reaction at the C2 (α) position. pharmaguideline.com However, in a 2,5-disubstituted thiophene like the subject compound, the remaining C3 and C4 (β) positions are the sites for further reactions.
Regioselectivity and Electronic Effects of the Ethyl and Oxoacetic Acid Substituents
The directing effects of the substituents on the thiophene ring are the primary determinants of regioselectivity in electrophilic aromatic substitution. youtube.com These effects can be categorized as activating or deactivating, and they guide incoming electrophiles to specific positions on the ring. libretexts.org
Ethyl Group (-CH₂CH₃): Located at the C5 position, the ethyl group is an alkyl substituent. Alkyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the thiophene ring, making it more reactive towards electrophiles. Such electron-donating groups are classified as "activating" and are ortho, para-directors. In the context of the thiophene ring, this means the ethyl group at C5 directs incoming electrophiles primarily to the adjacent C4 position.
Oxoacetic Acid Group (-C(O)COOH): Positioned at C2, the 2-oxoacetic acid group contains two carbonyl functionalities. Both the keto and carboxylic acid groups are strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect is transmitted through both induction and resonance, pulling electron density away from the thiophene ring. nih.gov Consequently, this group is strongly "deactivating," making the ring less susceptible to electrophilic attack than unsubstituted thiophene. Electron-withdrawing groups of this nature are meta-directors. For the substituent at the C2 position, this directs incoming electrophiles to the C4 position.
The combined influence of these two groups results in a strong and unified directing effect. Both the activating ethyl group and the deactivating oxoacetic acid group favor electrophilic substitution at the C4 position. The electron-donating nature of the ethyl group enhances the nucleophilicity of the C4 position, while the electron-withdrawing nature of the oxoacetic acid group deactivates the C3 position more than the C4 position. This convergence makes the C4 position the overwhelmingly favored site for electrophilic attack. nih.gov
Nucleophilic aromatic substitution, on the other hand, is generally difficult for electron-rich rings like thiophene. However, the presence of the strong electron-withdrawing 2-oxoacetic acid group can facilitate such reactions, particularly if a suitable leaving group is present on the ring. pharmaguideline.comresearchgate.net
| Substituent | Position | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| Ethyl (-CH₂CH₃) | C5 | Electron-Donating (Inductive, Hyperconjugation) | Activating | Directs to C4 |
| Oxoacetic Acid (-C(O)COOH) | C2 | Electron-Withdrawing (Resonance, Inductive) | Deactivating | Directs to C4 |
Halogenation and Related Substitution Reactions
Halogenation is a classic example of electrophilic aromatic substitution. For this compound, halogenation is predicted to occur selectively at the C4 position due to the strong directing effects of the existing substituents. Various reagents can be employed for the halogenation of thiophene derivatives. nih.gov
Bromination: Reaction with N-bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of chloroform (B151607) and acetic acid is a common and effective method for the selective bromination of activated thiophene rings. This reaction proceeds via an electrophilic bromine species and would yield 2-(4-Bromo-5-ethylthiophen-2-yl)-2-oxoacetic acid.
Chlorination: Similar to bromination, N-chlorosuccinimide (NCS) can be used for chlorination. Alternatively, sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst can introduce a chlorine atom onto the ring. nih.gov Vapor phase chlorination with chlorine gas at high temperatures is another possibility, though it may be less selective. nih.gov The expected product is 2-(4-Chloro-5-ethylthiophen-2-yl)-2-oxoacetic acid.
Iodination: Iodination can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid or mercuric oxide, to generate the electrophilic iodine species. A common reagent system is I₂/HIO₃. This would lead to the formation of 2-(5-Ethyl-4-iodothiophen-2-yl)-2-oxoacetic acid.
The reaction conditions for these halogenations would need to be carefully controlled. While the ethyl group activates the ring, the oxoacetic acid group deactivates it, meaning that forcing conditions might be required compared to more activated thiophenes.
| Reaction | Typical Reagent(s) | Predicted Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-(4-Bromo-5-ethylthiophen-2-yl)-2-oxoacetic acid |
| Chlorination | N-Chlorosuccinimide (NCS) or SO₂Cl₂ | 2-(4-Chloro-5-ethylthiophen-2-yl)-2-oxoacetic acid |
| Iodination | Iodine (I₂) / Nitric Acid (HNO₃) | 2-(5-Ethyl-4-iodothiophen-2-yl)-2-oxoacetic acid |
Advanced Reaction Mechanisms (e.g., Radical Pathways, Cycloaddition Reactions)
Beyond standard electrophilic substitutions, the thiophene ring can participate in more advanced transformations, including reactions that proceed through radical intermediates or pericyclic pathways like cycloadditions.
Radical Pathways Thiophene and its derivatives can undergo reactions with radical species. researchgate.netacs.org These reactions typically involve the addition of a radical to the aromatic ring to form a stabilized intermediate, which can then undergo further reactions. acs.org For this compound, homolytic aromatic substitution could potentially occur at the C3 or C4 positions. The generation of thienyl radicals can be achieved through various methods, and their subsequent reactions offer pathways to novel derivatives. researchgate.net However, such reactions are often less selective than their ionic counterparts. The presence of the deactivating oxoacetic acid group might influence the susceptibility of the ring to radical attack, but specific research on this compound is limited.
Cycloaddition Reactions The thiophene ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), although its aromatic character makes it less reactive than non-aromatic dienes. The reactivity of the thiophene ring as a diene is generally low, and such reactions often require high temperatures, high pressures, or highly reactive dienophiles. The electron-withdrawing nature of the 2-oxoacetic acid substituent would further decrease the electron density of the thiophene ring, making it a poor diene for normal-electron-demand Diels-Alder reactions.
However, a well-established strategy to enhance the diene character of thiophenes is to oxidize the sulfur atom to a sulfoxide (B87167) (S-oxide). researchgate.net Thiophene S-oxides are significantly less aromatic and behave as activated dienes. Treatment of this compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), potentially in the presence of a Lewis acid like BF₃·Et₂O, could generate the corresponding S-oxide in situ. This highly reactive intermediate can then be trapped by a dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) in a [4+2] cycloaddition. The initial cycloadduct typically contains a sulfoxy bridge (-SO-), which can spontaneously extrude sulfur monoxide (SO) to yield a new, highly substituted benzene ring. This oxidative cycloaddition represents a powerful method for transforming the thiophene core into a benzene ring system under relatively mild conditions.
Derivatization and Functionalization Strategies
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid is a prime target for derivatization. Standard esterification and amidation reactions can be employed to introduce a wide variety of functional groups, thereby modulating the physicochemical properties of the parent molecule.
Esterification: The synthesis of esters is typically achieved through acid-catalyzed reaction with an alcohol. For instance, the reaction of this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding ethyl ester. This transformation is crucial for applications where increased lipophilicity or a protected carboxylic acid is required. The general conditions for such reactions often involve refluxing the acid in the respective alcohol, which also serves as the solvent.
Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. beilstein-journals.org This two-step process generally provides high yields of the desired amide derivatives. beilstein-journals.org Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. These amide derivatives are of significant interest due to the prevalence of the amide bond in biologically active molecules. sphinxsai.comresearchgate.net
| Derivative Type | General Synthesis Method | Key Reagents |
|---|---|---|
| Esters | Fischer-Speier Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄) |
| Amides | Acyl Chloride Formation followed by Aminolysis | Thionyl Chloride (SOCl₂), Primary/Secondary Amine |
Formation of Heterocyclic Compounds Incorporating the Thiophene-Oxoacetic Acid Scaffold
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an ideal precursor for the synthesis of various heterocyclic compounds.
The 1,2-dicarbonyl moiety of the alpha-keto acid can react with hydrazine (B178648) derivatives to form pyridazinones, a class of six-membered heterocycles containing two adjacent nitrogen atoms. thieme-connect.de The initial condensation of hydrazine with the ketone carbonyl is followed by an intramolecular cyclization with the carboxylic acid to form the pyridazinone ring. mdpi.com Further chemical modifications can lead to the synthesis of fused heterocyclic systems, expanding the chemical space accessible from this scaffold. researchgate.net
Oxazoline (B21484) Synthesis: Oxazolines can be synthesized from alpha-keto acids through reactions that involve the formation of an intermediate N-(2-hydroxyethyl)amide. mdpi.com This amide, upon dehydrative cyclization, yields the oxazoline ring. mdpi.comwikipedia.orgorganic-chemistry.orgeurekaselect.com The reaction of this compound with a 2-aminoalcohol would provide the necessary precursor for this transformation. wikipedia.org
Thiadiazole Synthesis: The synthesis of thiadiazoles often involves the reaction of a carbonyl compound with a thiosemicarbazide (B42300) or a similar sulfur-containing reagent. nih.gov For instance, the ketone group of this compound can react with thiosemicarbazide to form a thiosemicarbazone, which can then be cyclized under oxidative or acidic conditions to yield a 1,3,4-thiadiazole (B1197879) ring. organic-chemistry.orgisres.orgnih.gov
| Heterocycle | Key Precursor from Target Compound | General Cyclization Reagent |
|---|---|---|
| Pyridazine | Alpha-keto acid moiety | Hydrazine derivatives |
| Oxazoline | Carboxylic acid (via N-(2-hydroxyethyl)amide) | 2-Aminoalcohols followed by dehydration |
| Thiadiazole | Ketone moiety | Thiosemicarbazide followed by cyclization |
Metal Complexation and Ligand Synthesis based on the Alpha-Keto Acid Moiety
The alpha-keto acid functionality of this compound is an excellent chelating group for various metal ions. nih.govkakhia.org The presence of both a carboxylate and a ketone oxygen atom in close proximity allows for the formation of stable five-membered chelate rings with metal centers. iupac.org This property makes the compound and its derivatives promising candidates for the development of novel ligands for coordination chemistry and catalysis. iupac.org The synthesis of such metal complexes typically involves the reaction of the alpha-keto acid with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit interesting structural and electronic properties, which are influenced by the nature of the metal ion and the other ligands in its coordination sphere.
Spectroscopic and Structural Elucidation of 2 5 Ethylthiophen 2 Yl 2 Oxoacetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the ethyl group protons, the thiophene (B33073) ring protons, and the acidic proton of the carboxylic acid.
Ethyl Group: A triplet at approximately 1.3 ppm (CH₃) and a quartet around 2.8 ppm (CH₂) are characteristic of an ethyl group attached to an aromatic ring. The coupling between these protons would result in a typical quartet-triplet pattern with a coupling constant (J-value) of around 7.5 Hz. For the related compound 2-ethylthiophene (B1329412), the ethyl protons appear at 1.31 ppm (triplet) and 2.85 ppm (quartet). chemicalbook.com
Thiophene Ring Protons: The two protons on the thiophene ring (at positions 3 and 4) would appear as doublets due to coupling with each other. The proton at position 4 (H-4) is expected to be around 6.8-7.0 ppm, while the proton at position 3 (H-3), being closer to the electron-withdrawing oxoacetic acid group, would be shifted downfield to approximately 7.6-7.8 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically a broad singlet and highly dependent on the solvent and concentration, appearing far downfield, often above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Ethyl Group Carbons: The methyl (CH₃) carbon is expected around 15 ppm, and the methylene (B1212753) (CH₂) carbon around 23 ppm. In 2-ethylthiophene, these signals are observed at 15.9 ppm and 23.5 ppm, respectively. chemicalbook.com
Thiophene Ring Carbons: There would be four distinct signals for the thiophene ring carbons. C5 (bearing the ethyl group) would be significantly upfield compared to C2. C2 (attached to the oxoacetic acid) would be downfield. The unsubstituted C3 and C4 would appear in the aromatic region, typically between 125-140 ppm. For the analogous Ethyl 2-oxo-2-(thiophen-2-yl)acetate, the thiophene carbons appear at δ 139.1, 137.4, 137.2, and 128.6 ppm. rsc.org
Oxoacetic Acid Carbons: The two carbonyl carbons are highly deshielded and appear far downfield. The ketone carbonyl (C=O) is expected around 175-185 ppm, and the carboxylic acid carbonyl (COOH) is anticipated in the 160-165 ppm range. In Ethyl 2-oxo-2-(thiophen-2-yl)acetate, the ketone and ester carbonyls are found at δ 176.4 and 161.7 ppm, respectively. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(5-Ethylthiophen-2-yl)-2-oxoacetic Acid based on Analogous Compounds
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Analog Compound Data (ppm) |
| Ethyl-CH₃ | ~1.3 (triplet) | ~15 | 1.31 (¹H), 15.9 (¹³C) for 2-ethylthiophene chemicalbook.com |
| Ethyl-CH₂ | ~2.8 (quartet) | ~23 | 2.85 (¹H), 23.5 (¹³C) for 2-ethylthiophene chemicalbook.com |
| Thiophene H-4 | ~6.9 (doublet) | ~127 | 6.8-7.2 for various thiophenes chemicalbook.comrsc.org |
| Thiophene H-3 | ~7.7 (doublet) | ~137 | 7.83 (¹H), 137.4 (¹³C) for Ethyl 2-oxo-2-(thiophen-2-yl)acetate rsc.org |
| Thiophene C5 | - | ~150 | 147.2 (¹³C) for 2-ethylthiophene chemicalbook.com |
| Thiophene C2 | - | ~139 | 139.1 (¹³C) for Ethyl 2-oxo-2-(thiophen-2-yl)acetate rsc.org |
| Ketone C=O | - | ~178 | 176.4 (¹³C) for Ethyl 2-oxo-2-(thiophen-2-yl)acetate rsc.org |
| Carboxyl COOH | >10 (broad singlet) | ~162 | 161.7 (¹³C, ester) for Ethyl 2-oxo-2-(thiophen-2-yl)acetate rsc.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups within this compound. The spectra are dominated by vibrations from the carboxylic acid, the α-ketone, the ethyl group, and the thiophene ring.
Key Vibrational Modes:
O-H Stretch: The carboxylic acid O-H stretching vibration is one of the most recognizable features in the IR spectrum. It appears as a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. This broadening is due to strong intermolecular hydrogen bonding in the solid state or in solution.
C-H Stretches: The aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ range. The aromatic C-H stretching from the thiophene ring typically appears at higher wavenumbers, around 3050-3150 cm⁻¹.
C=O Stretches: The molecule contains two carbonyl groups which will give rise to intense absorption bands in the IR spectrum. The α-keto carbonyl stretch is expected around 1720-1740 cm⁻¹. The carboxylic acid carbonyl stretch is typically found at a lower frequency, around 1680-1710 cm⁻¹, especially when involved in hydrogen-bonded dimers. For α-keto acids like 2-oxo-octanoic acid, these two C=O vibrations are key features. rsc.org Studies on 2-acetyl-5-chlorothiophene (B429048) show the ketone C=O stretch at 1665 cm⁻¹. nih.gov
C-O Stretch and O-H Bend: The carboxylic acid also exhibits a C-O stretching vibration coupled with O-H in-plane bending, resulting in bands between 1210-1320 cm⁻¹ and around 1400-1440 cm⁻¹.
Thiophene Ring Vibrations: The thiophene ring has characteristic C=C and C-C stretching vibrations that appear in the 1300-1550 cm⁻¹ region. For 2-thiophene carboxylic acid, C-C stretching vibrations are assigned to bands at 1528 cm⁻¹ and 1352 cm⁻¹ in the IR spectrum. iosrjournals.org The C-S stretching mode is typically weaker and found at lower frequencies, between 600-850 cm⁻¹. iosrjournals.org
In Raman spectroscopy, the C=O and thiophene ring stretching vibrations are also prominent, often providing complementary information to the IR spectrum. The symmetric vibrations, such as the thiophene ring breathing mode, are typically strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, strong (IR) |
| C-H Stretch | Thiophene Ring | 3050 - 3150 | Medium (IR) |
| C-H Stretch | Ethyl Group | 2850 - 3000 | Medium (IR) |
| C=O Stretch | α-Ketone | 1720 - 1740 | Strong (IR, Raman) |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong (IR, Raman) |
| C=C/C-C Stretch | Thiophene Ring | 1300 - 1550 | Multiple bands, medium-strong (IR, Raman) |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1440 | Multiple bands, strong (IR) |
| C-S Stretch | Thiophene Ring | 600 - 850 | Weak-medium (IR, Raman) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For this compound (C₈H₈O₃S), the exact molecular weight is 184.02 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 184 would be observed. The fragmentation of α-keto acids is often driven by cleavages adjacent to the carbonyl groups.
Expected Fragmentation Pathways:
Loss of COOH: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), which would lead to a fragment ion at m/z 139. libretexts.org This ion corresponds to the [5-ethylthiophen-2-yl-carbonyl] cation.
Loss of CO: Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the m/z 139 fragment is a common pathway for acylium ions, resulting in a fragment at m/z 111. This ion would correspond to the [5-ethyl-thiophen-2-yl] cation.
Loss of Ethyl Group: Cleavage of the ethyl group (•C₂H₅, 29 Da) from the m/z 111 ion via benzylic-type cleavage would produce a thiophene cation fragment at m/z 82. Alternatively, loss of an ethyl radical from the molecular ion could also occur.
Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often leading to smaller sulfur-containing ions.
McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the carbonyl groups and adjacent protons could lead to other characteristic ions.
Analysis of related compounds, such as various thiophene acetic acid derivatives, shows that fragmentation often involves cleavage of the side chain attached to the thiophene ring. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 184 | [M]⁺˙ (Molecular Ion) | - |
| 139 | [M - COOH]⁺ | •COOH (45 Da) |
| 111 | [M - COOH - CO]⁺ | •COOH, CO (73 Da total) |
| 82 | [C₄H₂S]⁺ | C₂H₅ from m/z 111 |
X-ray Crystallography of Co-Crystals or Derivatives for Solid-State Structure
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the searched literature, analysis of derivatives offers valuable structural insights.
For instance, the crystal structure of a related compound, (2-oxo-2-(thiophen-2-yl)ethyl) phosphonic acid (OTEPA), has been investigated. researchgate.net This study revealed that in the crystalline phase, molecules can adopt conformations that are not the most stable ones in the gas phase, driven by the optimization of intermolecular interactions like hydrogen bonding. researchgate.net In the OTEPA crystal, the molecules are linked by extensive hydrogen bonds involving the phosphonic acid and carbonyl groups. researchgate.net
For this compound, it is expected that in the solid state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. This dimerization would significantly influence the molecular packing. The planarity of the thiophene ring and the α-dicarbonyl system would also be a key feature. The relative orientation (conformation) of the thiophene ring with respect to the adjacent carbonyl group (O,S-cis vs. O,S-trans) is an important structural parameter, as seen in the crystal structure of 2-acetyl-5-chlorothiophene, which exists as the O,S-cis isomer in the solid state. nih.gov The ethyl group may exhibit some degree of conformational disorder in the crystal lattice.
A full crystallographic study would precisely determine these features, including the dihedral angle between the thiophene ring and the oxoacetic acid side chain, and map the network of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal structure.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its molecular geometry and electronic properties. These calculations are fundamental to predicting the molecule's reactivity. tuni.fi
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For thiophene (B33073) derivatives, these calculations help in understanding the flow of electrons and identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a framework for comparing the reactivity of this compound with other chemical analogues. acs.org
Global Reactivity Descriptors Derived from DFT:
Ionization Potential (IP) : Approximated as -EHOMO
Electron Affinity (EA) : Approximated as -ELUMO
Electronegativity (χ) : χ = (IP + EA) / 2
Chemical Hardness (η) : η = (IP - EA) / 2
Chemical Softness (S) : S = 1 / (2η)
Electrophilicity Index (ω) : ω = χ² / (2η)
Studies on analogous thiophene-phenylene systems have shown that the interaction between rings and the presence of substituents can significantly decrease the energy gap, leading to more reactive compounds with small hardness and high electrophilicity. nih.gov The ethyl group at the 5-position and the oxoacetic acid moiety at the 2-position of the thiophene ring in the target compound will influence these electronic properties through inductive and resonance effects.
| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -5.5 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -1.5 | Energy of the first vacant electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Indicates chemical reactivity and stability. |
| Electronegativity | χ | 3.75 to 4.25 | Measures the power of the molecule to attract electrons. |
| Chemical Hardness | η | 1.75 to 2.25 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 1.5 to 2.5 | Measures the energy stabilization when the system acquires additional electronic charge. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide detailed information about its conformational preferences and dynamic behavior in various environments, such as in a vacuum or in different solvents. nih.gov
The foundation of an MD simulation is a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. For thiophene derivatives, force fields such as AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used. tuni.firesearchgate.net Accurate parametrization, especially for the dihedral angles involving the thiophene ring and the oxoacetic acid side chain, is critical for realistic simulations. nih.govacs.org This often involves fitting parameters to high-level quantum mechanical potential energy surface scans. nih.gov
A typical MD simulation protocol for conformational analysis would involve:
System Setup : Placing the molecule in a simulation box, often with an explicit or implicit solvent model.
Energy Minimization : Optimizing the geometry to remove any steric clashes or unfavorable contacts.
Equilibration : Gradually heating the system to the desired temperature and adjusting the pressure under NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensembles.
Production Run : Running the simulation for a significant length of time (nanoseconds to microseconds) to sample the conformational space adequately.
| Parameter/Analysis | Typical Specification/Finding |
|---|---|
| Force Field | GAFF, OPLS-AA, CHARMM with custom parameters for thiophene torsions. researchgate.netnih.gov |
| Solvent Model | Implicit (e.g., Generalized Born) or Explicit (e.g., TIP3P water). harvard.edu |
| Simulation Time | 10 - 500 nanoseconds. |
| Ensemble | NPT (Isothermal-isobaric). |
| Key Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O(carbonyl). |
| Primary Outputs | RMSD, RMSF, Dihedral Angle Distribution, Potential Energy Surface. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Analogues (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. While most commonly applied to biological activity, the QSAR methodology, often termed Quantitative Structure-Property Relationship (QSPR) in this context, can also be used to predict physicochemical properties or chemical reactivity. researchgate.netnih.gov
For a series of analogues of this compound, a QSAR/QSPR model could be developed to predict a non-biological property such as solubility, chromatographic retention time, or a reactivity parameter like electrophilicity. nih.gov The process involves several key steps:
Data Set Assembly : A series of structurally related thiophene or carboxylic acid analogues with experimentally measured values for the property of interest is collected.
Descriptor Calculation : For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors (independent variables) with the property (dependent variable). nih.govresearchgate.net
Validation : The model's statistical significance and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov
The choice of descriptors is crucial for building a meaningful model. For thiophene and carboxylic acid analogues, relevant descriptors often fall into these categories:
Electronic Descriptors : Quantify the electronic properties of the molecule. Examples include HOMO/LUMO energies (ELUMO), dipole moment, and atomic charges. QSAR studies on thiophene analogs have shown the importance of electronic parameters in their models. nih.govresearchgate.net
Hydrophobic Descriptors : Represent the lipophilicity of the molecule, most commonly the logarithm of the octanol-water partition coefficient (log Kow or logP). This is a key parameter in QSAR models for carboxylic acids. nih.gov
Topological/Steric Descriptors : Describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and connectivity indices.
A hypothetical QSPR model for a property like chemical reactivity for analogues of this compound might take the form:
Property = c₀ + c₁(E_LUMO) + c₂(logP) + c₃*(Molar Refractivity)
Such a model could guide the design of new thiophene derivatives with tailored chemical properties by predicting the effect of structural modifications.
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | ELUMO (Energy of LUMO) | Susceptibility to nucleophilic attack/electrophilicity. nih.gov |
| Dipole Moment | Molecular polarity and intermolecular interactions. nih.gov | |
| Hydrophobic | log Kow (logP) | Lipophilicity/hydrophobicity. nih.gov |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Molecular Connectivity Indices | Molecular branching and complexity. researchgate.net |
Applications in Chemical Research and Development Non Clinical Focus
Utilization as a Building Block in Complex Organic Synthesis
The inherent reactivity of the α-ketoacid moiety and the electronic properties of the thiophene (B33073) ring make 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid a versatile precursor in the construction of intricate molecular architectures.
Precursor to Thiophene-Based Heterocycles
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Thiophene and its derivatives are known to be important structural motifs in a wide array of pharmacologically active compounds and functional materials. The α-ketoacid functionality of this compound provides a reactive handle for cyclization reactions to form various heterocyclic systems.
For instance, the ketone and carboxylic acid groups can react with a variety of binucleophiles to construct new rings fused to or substituted with the 5-ethylthiophene moiety. The reaction of 2-acetylthiophene (B1664040) with arenediazonium chlorides, for example, yields 2-acetyl-5-arylthiophenes, which can then be used to synthesize complex structures like 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids. osi.lvresearchgate.net While direct studies on this compound are not extensively documented, its structural similarity to other thiophene-based keto-acids suggests its potential in similar synthetic pathways.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reagent Class | Potential Heterocycle |
|---|---|
| Hydrazines | Pyridazinones |
| Amidines | Pyrimidines |
| o-Phenylenediamines | Quinoxalines |
Scaffold for Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The diverse reactivity of the functional groups in this compound makes it an ideal candidate for the design of novel MCRs.
The ketone group can undergo condensation reactions, while the carboxylic acid can participate in esterification or amidation, and the thiophene ring can be involved in various coupling reactions. Thiophene derivatives are known to be versatile building blocks in MCRs for the synthesis of complex molecules. researchgate.net For example, a sequential one-pot four-component reaction has been developed for the synthesis of fully substituted 2,5-dihydrothiophenes, which can then be converted to 5-amino thiophene-2,4-dicarboxylates. consensus.app This highlights the potential of thiophene-based compounds to serve as central scaffolds in the construction of diverse molecular libraries.
Potential as a Ligand in Catalysis or Coordination Chemistry
The presence of oxygen and sulfur donor atoms in this compound suggests its potential to act as a ligand, forming coordination complexes with various metal ions. The carboxylate group can bind to metals in a monodentate or bidentate fashion, and the thiophenic sulfur can also participate in coordination.
The resulting metal complexes could find applications in catalysis. For instance, copper complexes with bis(oxazoline) ligands have been shown to be effective catalysts for asymmetric cyclopropanation reactions. researchgate.net The specific stereoelectronic properties imparted by the 5-ethylthiophen-2-yl moiety could influence the catalytic activity and selectivity of the corresponding metal complexes.
Furthermore, the ability of thiophene-2,5-dicarboxylate to act as a building block for coordination polymers of various architectures has been demonstrated. rsc.org These coordination polymers can exhibit interesting properties such as porosity, which is relevant for applications in gas storage and separation. The structure of this compound allows for the potential formation of one-, two-, or three-dimensional coordination networks, depending on the coordination geometry of the metal ion and the presence of other ligands. rsc.org
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Potential Binding Mode |
|---|---|
| Carboxylate Oxygen | Monodentate, Bidentate (chelating or bridging) |
| Ketone Oxygen | Monodentate |
Application in Materials Science (e.g., Polymer Precursors, Optoelectronic Materials, excluding biological applications)
Thiophene-containing polymers, particularly polythiophenes, are a well-studied class of conducting polymers with applications in various electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). The properties of these materials can be tuned by modifying the substituents on the thiophene ring.
The this compound molecule could serve as a monomer or a precursor to a monomer for the synthesis of novel thiophene-based polymers. For instance, thiophene-substituted 2-oxazolines and 2-oxazines have been synthesized and polymerized to form thermally stable polymers that are precursors to conductive polymers. nih.govresearchgate.net The living cationic ring-opening polymerization of such monomers allows for the creation of well-defined polymer architectures. nih.gov
The incorporation of the 2-oxoacetic acid moiety could introduce specific functionalities into the polymer chain, potentially influencing its solubility, processability, and electronic properties. Moreover, the ethyl group on the thiophene ring can enhance the solubility of the resulting polymers, which is a crucial factor for their application in solution-processable devices. The development of bio-based polyesters from 2,5-thiophenedicarboxylic acid for sustainable packaging further underscores the potential of thiophene-based monomers in polymer science. mdpi.com The optoelectronic properties of pyrazine (B50134) derivatives incorporating thiophene units have also been investigated for their use in light-emitting devices. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-acetyl-5-arylthiophenes |
| 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids |
| 5-amino thiophene-2,4-dicarboxylates |
| 2,5-dihydrothiophenes |
| thiophene-2,5-dicarboxylate |
| thiophene-substituted 2-oxazolines |
| thiophene-substituted 2-oxazines |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized, each with its own set of requirements and advantages.
High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. Given the carboxylic acid functionality and the relatively high molecular weight of this compound, HPLC, particularly in the reverse-phase mode, is an exceptionally well-suited method for its separation and purity assessment.
In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com To ensure the carboxylic acid group is in a non-ionized state for better retention and peak shape, an acid modifier like phosphoric acid or formic acid is commonly added to the mobile phase. sielc.comsielc.com
Detection is most commonly achieved using a UV-Vis detector, as the thiophene (B33073) ring and the carbonyl group constitute a chromophore that absorbs UV radiation. The selection of an appropriate wavelength is critical for achieving high sensitivity.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Conditions |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The high temperatures required for volatilization can lead to thermal degradation of the molecule. Therefore, a derivatization step is necessary to convert the non-volatile keto acid into a more volatile and thermally stable derivative. researchgate.net
The derivatization process typically involves two key functional groups: the carboxylic acid and the keto group. The carboxylic acid can be converted into an ester, commonly a methyl or ethyl ester, through reaction with an appropriate alcohol in the presence of an acid catalyst. colostate.edu The keto group can be transformed into an oxime by reacting with a hydroxylamine (B1172632) derivative. youtube.com A common comprehensive approach is silylation, where active hydrogens in both the carboxylic acid and any enolizable keto forms are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.comcdc.gov
Once derivatized, the compound can be analyzed on a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Suggested Conditions |
|---|---|
| Derivatization | Esterification followed by oximation, or silylation |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low initial temperature to a high final temperature |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Electrophoretic Methods for Characterization
Capillary Electrophoresis (CE) offers an alternative approach for the analysis of charged species. As an organic acid, this compound can be readily analyzed by CE, particularly in the capillary zone electrophoresis (CZE) mode. nih.govchromatographyonline.com This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule.
A key advantage of CE for the analysis of small organic acids is that it often does not require a derivatization step. nih.gov The analysis is typically carried out in a fused silica (B1680970) capillary filled with a background electrolyte buffer. By adjusting the pH of the buffer, the ionization state of the carboxylic acid can be controlled, thereby influencing its electrophoretic mobility and the selectivity of the separation. kapillarelektrophorese.eu Detection is usually performed by UV-Vis absorbance, as the compound possesses a chromophore.
Spectrophotometric Detection Methods
UV-Visible spectrophotometry can be used as a standalone method for the quantification of this compound in a pure sample or a simple mixture where interfering substances are absent. The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
The thiophene ring system in this compound is a strong chromophore, leading to significant absorption in the UV region of the electromagnetic spectrum. nii.ac.jpresearchgate.net To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Q & A
Q. What are the common synthetic routes for 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid?
- Methodological Answer : A two-step approach is often employed:
Esterification : React 5-ethylthiophene-2-carbaldehyde with ethyl oxalyl chloride under anhydrous conditions to form the corresponding ester intermediate.
Oxidation and Hydrolysis : Oxidize the aldehyde group using potassium permanganate (KMnO₄) in acidic media, followed by hydrolysis of the ester moiety with aqueous NaOH to yield the final oxoacetic acid derivative.
Alternative routes include direct oxidation of 2-(5-ethylthiophen-2-yl)acetaldehyde derivatives using strong oxidizing agents like K₂Cr₂O₇ .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to identify protons and carbons in the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) and the oxoacetic acid moiety (δ ~170–175 ppm for carbonyl carbons) .
- IR Spectroscopy : Detect characteristic C=O stretches (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹ for carboxylic acid) .
- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., between the carboxylic acid and ketone groups) and confirm planarity of the thiophene-oxoacetic acid system .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Highly polar solvents (e.g., DMSO, ethanol) are preferred due to the carboxylic acid and ketone groups. Poor solubility in non-polar solvents (e.g., hexane) necessitates sonication for homogeneous reaction mixtures .
- Stability : Store at 4°C under inert atmosphere (N₂/Ar) to prevent decarboxylation. Monitor degradation via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can tautomeric equilibria between keto and enol forms be experimentally resolved?
- Methodological Answer :
- Variable-Temperature NMR : Perform ¹H NMR at temperatures ranging from 25°C to −40°C in DMSO-d₆. Reduced thermal motion enhances resolution of tautomeric peaks.
- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate relative energies of tautomers and predict dominant forms. Compare with experimental NMR chemical shifts .
Q. What strategies optimize metal coordination studies with this compound?
- Methodological Answer :
- Ligand Design : Deprotonate the carboxylic acid group using NaH or Et₃N to enhance binding to transition metals (e.g., Cu²⁺, Fe³⁺).
- Spectroscopic Analysis : Monitor complex formation via UV-Vis (charge-transfer bands) and EPR (for paramagnetic metals).
- Single-Crystal Analysis : Grow crystals in ethanol/water mixtures and resolve coordination geometry (e.g., octahedral vs. square planar) .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., ketone carbon).
- Transition State Analysis : Use QM/MM methods to model reaction pathways (e.g., SN2 at the thiophene ring’s α-position). Validate with kinetic isotope effect (KIE) studies .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Assays : Re-evaluate cytotoxicity (e.g., IC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (MTT assay).
- Metabolic Stability Testing : Incubate with liver microsomes and quantify degradation via LC-MS to assess bioavailability discrepancies .
Q. How to mitigate toxicity risks during handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
